methyl 2-(2-chlorothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a thienyl group, a chloro substituent, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction using a suitable thienyl halide, such as 2-chloro-3-thienyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
METHYL 2-(2-CHLORO-3-THIENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can be compared with other similar compounds, such as:
1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole: Shares the thienyl and chloro substituents but differs in the core structure.
5-methyl-3-(2’-chloro-3’-thienyl)-4-isoxazolylpenicillin: Contains a thienyl group and a chloro substituent but has a different functional group and core structure.
Properties
Molecular Formula |
C14H8ClNO4S |
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Molecular Weight |
321.7 g/mol |
IUPAC Name |
methyl 2-(2-chlorothiophen-3-yl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C14H8ClNO4S/c1-20-14(19)7-2-3-8-9(6-7)13(18)16(12(8)17)10-4-5-21-11(10)15/h2-6H,1H3 |
InChI Key |
FSIICTYXGOKOHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(SC=C3)Cl |
Origin of Product |
United States |
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